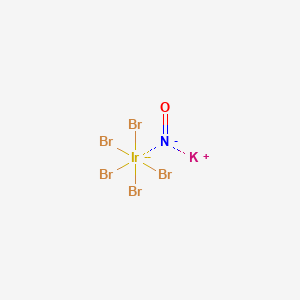
Potassium;nitroxyl anion;pentabromoiridium(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;nitroxyl anion;pentabromoiridium(2-) is a complex chemical compound that consists of potassium, nitroxyl anion, and pentabromoiridium(2-). This compound is known for its unique structural properties and potential applications in various scientific fields. The presence of iridium, a transition metal, along with the nitroxyl anion and potassium, makes this compound particularly interesting for research in inorganic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium;nitroxyl anion;pentabromoiridium(2-) typically involves the reaction of iridium compounds with bromine and nitroxyl anion sources in the presence of potassium. One common method involves the use of potassium bromide and iridium pentachloride as starting materials. The reaction is carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of potassium;nitroxyl anion;pentabromoiridium(2-) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;nitroxyl anion;pentabromoiridium(2-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium compounds.
Reduction: It can be reduced to lower oxidation state iridium compounds.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(III) or iridium(IV) compounds, while reduction reactions may produce iridium(I) or iridium(0) compounds.
Applications De Recherche Scientifique
Potassium;nitroxyl anion;pentabromoiridium(2-) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic and inorganic reactions due to its unique electronic properties.
Biology: The compound is studied for its potential use in biological imaging and as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the development of advanced materials, including electronic components and sensors.
Mécanisme D'action
The mechanism of action of potassium;nitroxyl anion;pentabromoiridium(2-) involves its interaction with molecular targets through coordination chemistry. The iridium center can form coordination complexes with various ligands, influencing the compound’s reactivity and stability. The nitroxyl anion plays a crucial role in the redox properties of the compound, enabling it to participate in electron transfer reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium;nitroxyl anion;pentachloroiridium(2-)
- Potassium;nitroxyl anion;pentafluoroiridium(2-)
- Potassium;nitroxyl anion;pentaiodoiridium(2-)
Uniqueness
Potassium;nitroxyl anion;pentabromoiridium(2-) is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to other halogenated iridium compounds. This uniqueness makes it particularly valuable for specific catalytic and material science applications.
Propriétés
Formule moléculaire |
Br5IrKNO-2 |
|---|---|
Poids moléculaire |
660.84 g/mol |
Nom IUPAC |
potassium;nitroxyl anion;pentabromoiridium(2-) |
InChI |
InChI=1S/5BrH.Ir.K.NO/c;;;;;;;1-2/h5*1H;;;/q;;;;;+3;+1;-1/p-5 |
Clé InChI |
GJXGNXMAWIGTHK-UHFFFAOYSA-I |
SMILES canonique |
[N-]=O.[K+].Br[Ir-2](Br)(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















